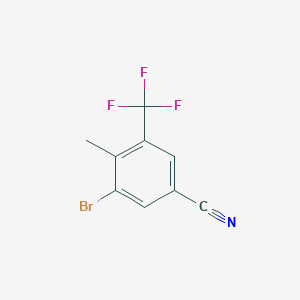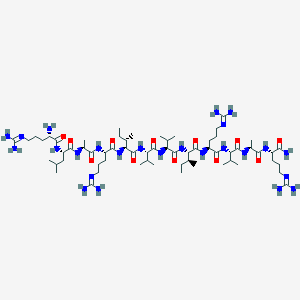
Bac2A TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bac2A TFA is a synthetic antimicrobial and immunomodulatory peptide derived from the naturally occurring bovine host defense peptide, bactenecin. It is a 12-mer linear variant known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans . This compound is particularly notable for its high efficacy in combating fungal pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bac2A TFA is synthesized using solid-phase peptide synthesis (SPPS) techniques, specifically the Fmoc/tBu strategy. The peptide is assembled on a solid support, and the Fmoc protecting group is removed using a base such as piperidine. The amino acids are sequentially added, and the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, stable product .
Analyse Chemischer Reaktionen
Types of Reactions: Bac2A TFA undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its linear form.
Substitution: Amino acid residues in this compound can be substituted to create analogs with improved activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base.
Major Products:
Oxidized this compound: Contains disulfide bonds.
Reduced this compound: Linear peptide without disulfide bonds.
Substituted this compound: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Bac2A TFA has a wide range of scientific research applications, including:
Wirkmechanismus
Bac2A TFA exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization and cell lysis . Additionally, this compound can penetrate the cell membrane and interact with intracellular targets, further contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Bac2A-NH2: An amidated form of Bac2A with similar antimicrobial properties.
Indolicidin: A cationic peptide with broad-spectrum antimicrobial activity.
Melittin: A peptide derived from bee venom with potent antimicrobial effects.
Uniqueness of Bac2A TFA: this compound is unique due to its high efficacy against fungal pathogens and its ability to modulate the immune response . Unlike some other antimicrobial peptides, this compound maintains its activity in the presence of serum, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C63H121N25O12 |
|---|---|
Molekulargewicht |
1420.8 g/mol |
IUPAC-Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
MSNVOJDRFBDECY-CJMCYECYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


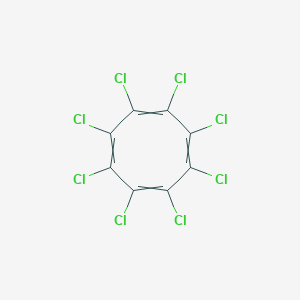

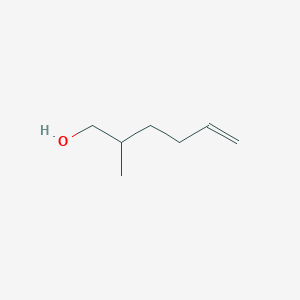
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)

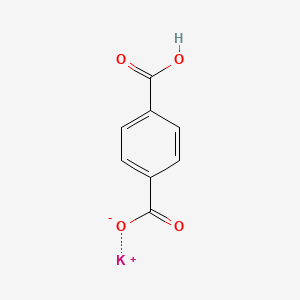
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
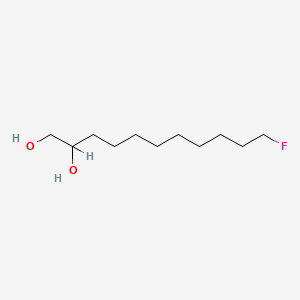
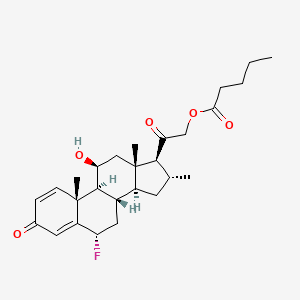
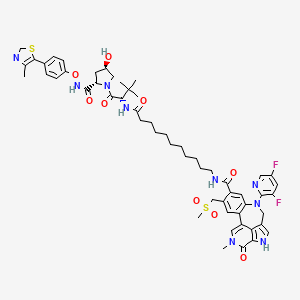
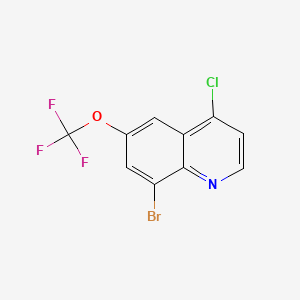
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
